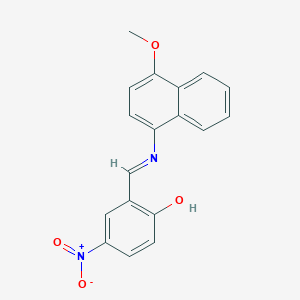

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol

Description

Propriétés

IUPAC Name |

2-[(4-methoxynaphthalen-1-yl)iminomethyl]-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-24-18-9-7-16(14-4-2-3-5-15(14)18)19-11-12-10-13(20(22)23)6-8-17(12)21/h2-11,21H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOCWIHWVSGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol typically involves the condensation of 4-methoxynaphthaldehyde with 4-nitrophenol in the presence of an appropriate catalyst. The reaction conditions may include:

- Solvent: Ethanol or methanol

- Catalyst: Acidic or basic catalyst such as hydrochloric acid or sodium hydroxide

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The imine linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of 4-hydroxy-naphthalen-1-yl derivatives.

Reduction: Formation of 4-amino-naphthalen-1-yl derivatives.

Substitution: Formation of substituted imine derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in drug design.

Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mécanisme D'action

The mechanism of action of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Differences

The substituents on the aromatic rings significantly affect crystallographic packing and hydrogen-bonding networks. Key examples include:

- Methoxy vs.

- Fluorine Position: The 4-fluorophenyl derivative forms triclinic crystals, while the 3-fluorophenyl isomer adopts a monoclinic system, demonstrating how substituent position dictates packing .

Spectroscopic and Electronic Properties

- IR Spectroscopy: The C=N stretching frequency (~1600 cm⁻¹) and O–H∙∙∙N hydrogen bonding (~3400 cm⁻¹) are consistent across derivatives. However, electron-withdrawing groups (e.g., –NO₂, –CF3O) redshift these bands due to increased conjugation .

- DFT Studies : Frontier molecular orbital (FMO) analysis reveals that nitro and methoxy groups lower the HOMO-LUMO gap, enhancing charge transfer and reactivity. For example, the 4-methoxynaphthalene derivative exhibits a smaller gap than fluorophenyl analogs .

Antimicrobial Activity

Antimicrobial efficacy is influenced by substituent electronic effects and molecular geometry:

- Electron-Withdrawing Groups : Compounds with –CF3O or –C≡CH substituents show superior activity due to increased electrophilicity and membrane penetration .

- Methoxy Group Impact : While the 4-methoxy group in the target compound may reduce antimicrobial potency compared to halogenated analogs, its planar naphthalene structure could enhance DNA intercalation .

Thermal and Stability Properties

- Melting Points : Ethynyl-substituted derivatives exhibit higher melting points (196–202°C) due to rigid π-π stacking, whereas methoxy or fluorine analogs melt at lower temperatures (e.g., 150–170°C) .

- Thermochromism: Fluorophenyl derivatives display reversible thermochromic behavior linked to keto-enol tautomerism, a property less pronounced in methoxy-substituted compounds .

Activité Biologique

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol, an organic compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and comparative studies related to this compound.

Chemical Structure and Synthesis

The compound features a naphthalene ring substituted with a methoxy group, an imine linkage, and a nitrophenol moiety. Its synthesis typically involves the condensation of 4-methoxynaphthaldehyde with 4-nitrophenol under specific conditions, such as:

- Solvent : Ethanol or methanol

- Catalyst : Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)

- Temperature : Room temperature to reflux conditions

- Reaction Time : Several hours to overnight .

Antimicrobial Properties

Recent studies have indicated that compounds similar to (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol exhibit significant antimicrobial activity. For instance, flavonoids derived from related structures have shown efficacy against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Antiproliferative Effects

In vitro studies have demonstrated that certain derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural motifs have been reported to exert antiproliferative effects on HeLa (cervical cancer) and A549 (lung cancer) cells . The observed IC50 values indicate potential therapeutic applications in oncology.

The biological activity of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol is likely mediated through several pathways:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes within microbial cells, disrupting their normal function.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- Nucleophilic Substitution Reactions : The imine linkage can undergo nucleophilic attacks, potentially altering the biological activity of the compound .

Comparison with Analogous Compounds

A comparative analysis with structurally similar compounds reveals that (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol possesses unique properties due to its specific functional groups.

| Compound Name | Structure Features | Antimicrobial Activity | Antiproliferative Activity |

|---|---|---|---|

| (E)-2-(((4-hydroxynaphthalen-1-yl)imino)methyl)-4-nitrophenol | Hydroxyl group instead of methoxy | Moderate | Low |

| (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-aminophenol | Amino group instead of nitro | High | Moderate |

| (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-chlorophenol | Chlorine substituent | Low | High |

This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Research has highlighted the potential of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol in various applications:

- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited MIC values effective against resistant strains of Staphylococcus aureus, indicating its potential use in treating antibiotic-resistant infections .

- Cancer Treatment Potential : In vitro assays showed that certain derivatives could significantly reduce cell viability in cancer cell lines, suggesting a pathway for future drug development targeting specific cancers .

Q & A

Q. Which software suites are critical for crystallographic analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.